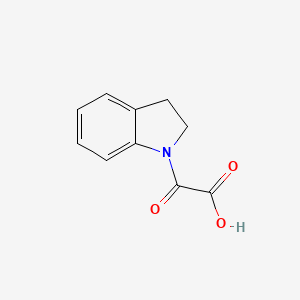

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Description

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid (chemical formula: C₁₀H₉NO₃) is a white crystalline solid with a molar mass of 191.18 g/mol. It is insoluble in water but soluble in organic solvents such as diethyl ether, dimethylformamide, and dichloromethane . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of anticancer agents, drug delivery molecules, and anti-inflammatory modulators. Its synthesis typically involves esterification of 1H-indol-1-ol and chloroacetic acid under controlled conditions .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXKTOUXOEVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649320 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018243-08-7 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Alkylation and Oxidation Route

One patented method (US Patent US8471039B2) describes a multi-step process starting from benzoic acid derivatives of 2,3-dihydro-indolyl esters involving:

- Stirring of benzoic acid 3-[5(R)-(2-amino-propyl)-7-cyano-2,3-dihydro-indol-1-yl]-propyl ester with DMSO, hydrogen peroxide (30%), and sodium hydroxide (5N) at ambient temperature for 2-4 hours to perform oxidation steps.

- Extraction and concentration steps to isolate intermediate compounds.

- Reaction of these intermediates with weak organic acids, alcohol solvents, and specific aldehydes (e.g., [2-(2,2,2-trifluoro-ethoxy)-phenoxy]-acetaldehyde) at 25-40°C for 1-2 hours.

- Reduction steps using reducing agents under controlled temperature (35-45°C).

- Acidification and organic solvent extraction to isolate the target or intermediate compounds.

- Final oxidation with hydrogen peroxide and sodium hydroxide to yield the oxoacetic acid derivative.

- Purification by recrystallization from ethyl acetate.

This process yields the compound as a solid after careful pH adjustments, extractions, and recrystallizations. The reaction conditions emphasize mild temperatures, controlled pH, and stepwise oxidation and reduction to achieve the desired product with high purity.

Microwave-Assisted Synthesis Using Cyanoacetic or Malonic Acid

A more recent synthetic methodology involves microwave-assisted synthesis for related 3-hydroxy-2-oxo-2,3-dihydro-1H-indol derivatives, which can be adapted for the oxoacetic acid:

- Reacting the indoline precursor with cyanoacetic acid or malonic acid in the presence of triethylamine in dioxane solvent.

- Using microwave irradiation (e.g., 360W for 2 minutes) to accelerate the reaction.

- Post-reaction acidification with dilute mineral acids (e.g., 10% HCl) to precipitate the product.

- Extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Yields reported for similar compounds are in the range of 60-75%.

This method is advantageous for rapid synthesis and can be adapted for this compound by selecting appropriate starting materials and reaction conditions.

Alkylation of Indoline Nitrogen with Haloacetates Followed by Hydrolysis

Another common preparation involves:

- Alkylation of the indoline nitrogen with ethyl bromoacetate or similar haloacetates in the presence of an inorganic base (e.g., sodium hydroxide or potassium carbonate) in an aprotic polar solvent.

- Heating the reaction mixture to 90-135°C for several hours to complete alkylation.

- Subsequent hydrolysis of the ester group under basic conditions (NaOH in methanol or aqueous solution) at room temperature or mild heating to yield the free acid.

- Acidification to pH ~5 with mineral acids (e.g., citric acid) to precipitate the acid product.

- Extraction with ethyl acetate and drying to isolate the final this compound.

This method is well-established for similar indoline acetic acids and provides good yields (typically above 80%) with straightforward purification steps.

Summary Table of Preparation Methods

Research Findings and Considerations

- The oxidation step using hydrogen peroxide and sodium hydroxide is critical for introducing the oxo functionality adjacent to the nitrogen in the indoline ring.

- Microwave-assisted methods provide significant time savings and comparable yields, making them attractive for laboratory-scale synthesis.

- Alkylation of indoline nitrogen with haloacetates followed by hydrolysis is a robust and scalable method, widely used in the synthesis of indoline acetic acid derivatives.

- Purification steps typically involve acid-base extraction and recrystallization from ethyl acetate or similar solvents to obtain high-purity products.

- Reaction monitoring by NMR and chromatographic methods confirms the formation of the oxoacetic acid moiety and the integrity of the indoline ring.

Chemical Reactions Analysis

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions are commonly used in the synthesis of this compound, as mentioned earlier.

Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of π-electrons.

Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects through similar mechanisms, although specific details may vary depending on the derivative and the biological context.

Comparison with Similar Compounds

3-Indoleglyoxylic Acid (C₁₀H₇NO₃)

- Structure : The oxo group is positioned at the 3rd carbon of the indole ring, unlike the 1-position in the target compound.

- Properties : Reduced molecular weight (189.17 g/mol) and distinct solubility due to the indol-3-yl(oxo) moiety.

- Applications : Used in biochemical studies for its role in tryptophan metabolism and enzyme interactions .

(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

- Structure : The acetic acid group is attached to the 3rd carbon of the dihydroindole ring, creating a regioisomer of the target compound.

- Properties : Similar molecular weight (191.18 g/mol) but altered hydrogen-bonding capacity, as evidenced by its crystal structure (SMILES: OC(=O)CC1C(=O)Nc2ccccc12) .

2-(1-Oxoisoindolin-2-yl)acetic Acid (C₁₀H₉NO₃)

- Structure : Features an isoindoline backbone instead of dihydroindole, altering ring geometry.

- Properties : Exhibits intermolecular hydrogen bonding patterns distinct from the target compound, impacting crystallinity and stability .

Functionalized Derivatives

(2-Methyl-2,3-dihydro-1H-indol-1-yl)-(oxo)acetic Acid

- Modification : A methyl group at the 2-position of the indole ring.

Ethyl Diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

- Reactivity : Incorporates a diazo group, enabling Lewis acid-mediated decomposition for complex heterocycle synthesis.

- Applications : Used in high-yield synthetic routes for bioactive molecules, though less stable than the oxoacetic acid derivative .

Comparative Data Table

Biological Activity

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C10H9NO3

- Molecular Weight : 189.18 g/mol

- CAS Number : 1018243-08-7

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. Specifically, compounds with similar structures have shown effectiveness against solid tumors such as colon and lung cancers. For example, a study highlighted the activity of indole-3-glyoxylamide derivatives in inhibiting tumor growth through modulation of apoptosis and cell cycle regulation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential. It appears to interact with acetylcholinesterase (AChE), which is crucial in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated that certain analogs could inhibit AChE activity effectively, suggesting a possible therapeutic role in cognitive disorders .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies have shown that it possesses good solubility in organic solvents and moderate stability in biological systems, which is essential for its bioavailability. The compound's interaction with various cytochrome P450 enzymes suggests a low potential for drug-drug interactions, enhancing its safety profile for therapeutic use .

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of indole derivatives in human colon cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Indole Derivative A | 5.0 | Caspase activation |

| Indole Derivative B | 10.0 | Bcl-2 modulation |

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls .

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| Compound Treatment | 75 | Low |

Q & A

Q. What experimental approaches are recommended for synthesizing 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and its derivatives?

The synthesis of this compound and related derivatives often involves Lewis acid-mediated reactions or condensation strategies. For example, α-diazo-β-hydroxy esters, such as ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, can undergo decomposition in the presence of Lewis acids (e.g., BF₃·Et₂O) to yield intermediates for further functionalization. Reaction conditions (solvent polarity, acid strength) critically influence product distribution, with nonpolar solvents favoring cationic pathways and polar solvents stabilizing noncationic intermediates . Additionally, condensation reactions with isatin or thiazolidinone derivatives in acetic acid/sodium acetate systems provide routes to indole-oxo-acetic acid hybrids .

Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?

A combined experimental-theoretical approach is recommended:

- FT-IR/FT-Raman : Identify vibrational modes (e.g., carbonyl stretching at ~1700–1750 cm⁻¹) and hydrogen-bonding interactions.

- NMR : Assign chemical shifts for protons near electron-withdrawing groups (e.g., δ ~12–13 ppm for indolic NH in DMSO-d₆).

- DFT calculations : Optimize molecular geometry, predict vibrational frequencies, and map electrostatic potential surfaces to correlate experimental observations with electronic structure .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

The SHELX suite (e.g., SHELXT, SHELXL) is widely used for small-molecule crystallography. Key steps include:

- Data collection : High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure solution : Direct methods (SHELXT) for phase determination.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For challenging cases (e.g., twinned crystals), SHELXPRO interfaces with macromolecular refinement tools .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Docking and MD simulations are critical:

- Target selection : Prioritize proteins with known indole-binding pockets (e.g., HIV integrase, GSK-3β).

- Ligand preparation : Generate 3D conformers using quantum mechanical optimization (e.g., B3LYP/6-311++G(d,p)).

- Binding analysis : Use tools like AutoDock Vina or Schrödinger Suite to calculate binding energies and identify key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts). Derivatives with substituted indole moieties often exhibit enhanced affinity due to π-π stacking or halogen bonding .

Q. What mechanistic insights guide the optimization of synthetic routes for this compound?

Reaction pathways depend on:

- Lewis acid coordination : Strong acids (e.g., AlCl₃) stabilize carbocation intermediates, favoring electrophilic substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on carbonyl groups.

- Steric hindrance : Bulky substituents on the indole ring may redirect reactivity to less hindered positions. Kinetic studies (e.g., monitoring by HPLC or in situ IR) and isotopic labeling (¹³C, ²H) can validate proposed mechanisms .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved?

- Validation tools : Use PLATON or CheckCIF to identify outliers in bond angles/displacements.

- Twinned data : Apply SHELXL’s twin refinement (BASF parameter) for overlapping lattices.

- Hydrogen bonding : Re-examine disorder models or solvent occupancy if O···H distances deviate from expected ranges (1.8–2.2 Å). Cross-validation with spectroscopic data (e.g., IR for hydrogen-bonding networks) is essential .

Methodological Notes

- Contradictions in synthesis yields : Variations in Lewis acid purity or solvent drying protocols (e.g., molecular sieves vs. inert gas sparging) can account for reproducibility issues.

- Spectroscopic vs. crystallographic data : Discrepancies in molecular geometry (e.g., planarity of the indole ring) may arise from solid-state packing effects versus gas-phase DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.